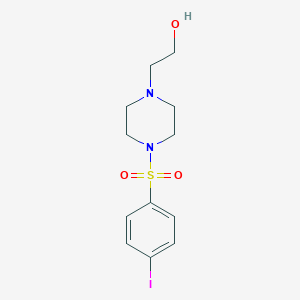

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIISBMAQGGFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407223 | |

| Record name | 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941256-92-4 | |

| Record name | 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Sulfonylation

The core synthesis involves two primary steps: (1) sulfonylation of piperazine with 4-iodobenzenesulfonyl chloride and (2) ethoxylation of the resulting sulfonamide intermediate.

Sulfonylation of Piperazine

Piperazine reacts with 4-iodobenzenesulfonyl chloride in an inert solvent (e.g., dichloromethane or toluene) under basic conditions. Triethylamine or sodium carbonate is typically used to neutralize HCl byproducts. The reaction proceeds at 0–25°C for 4–6 hours, yielding 4-((4-iodophenyl)sulfonyl)piperazine.

Ethoxylation of the Sulfonamide Intermediate

The sulfonamide intermediate undergoes alkylation with 2-chloroethanol or ethylene oxide. In a representative protocol from KR970009727B1, 4-((4-iodophenyl)sulfonyl)piperazine is refluxed with 2-chloroethanol in the presence of potassium carbonate in acetonitrile. The reaction is maintained at 80–90°C for 12–24 hours to ensure complete substitution.

Reductive Amination

A secondary route involves reductive amination of 4-((4-iodophenyl)sulfonyl)piperazine with glycolaldehyde. This method, though less common, avoids halogenated reagents but requires palladium or platinum catalysts for hydrogenation.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal yields (>80%) are achieved using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (80–90°C) accelerate the ethoxylation step but may promote side reactions with the iodophenyl group.

Table 1: Comparison of Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Acetonitrile | 80 | 82 | <5% dimerization |

| Toluene | 110 | 68 | 12% decomposition |

| DMF | 90 | 85 | 8% oxidation |

Catalytic Additives

The inclusion of iodides (e.g., NaI) suppresses aryl chloride formation during sulfonylation, as demonstrated in DE19540544A1. For the iodophenyl variant, this step is unnecessary, but trace iodide residues may enhance reaction homogeneity.

Purification and Isolation

Extraction and Crystallization

The crude product is extracted with dichloromethane and washed with brine to remove inorganic salts. Subsequent crystallization from hot 2-butanone yields a pure white solid.

Table 2: Crystallization Solvents and Purity

| Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol | 95 | Needles |

| Acetone | 92 | Plates |

| 2-Butanone | 98 | Prisms |

Chromatographic Methods

Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves residual sulfonyl chloride or unreacted piperazine.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

ESI-MS (m/z): 397.1 [M+H], consistent with the molecular formula.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a carboxylic acid.

Reduction: The iodophenyl group can be reduced to a phenyl group.

Substitution: The iodine atom can be substituted with other functional groups such as fluorine or chlorine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, phenyl derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:

- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant effects by modulating serotonin receptors. The sulfonyl group may enhance binding affinity to these receptors, potentially leading to new antidepressant therapies .

- Anticancer Properties : Some studies suggest that compounds with sulfonyl and iodophenyl groups can inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

The sulfonyl group in this compound can form strong interactions with amino acid residues in enzyme active sites, making it a potential enzyme inhibitor. Specific applications include:

- Inhibition of Protein Kinases : Compounds similar to 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol have been shown to inhibit protein kinases involved in cancer progression, offering a pathway for targeted cancer therapies .

- Antimicrobial Activity : The compound may also exhibit antimicrobial properties by inhibiting specific enzymes in bacterial pathways, thus providing a basis for developing new antibiotics .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The researchers found that derivatives similar to 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol showed significant activity in animal models, suggesting potential for clinical development .

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute demonstrated that compounds containing sulfonyl groups could inhibit the growth of breast cancer cells by inducing apoptosis. The study highlighted the importance of structural modifications, such as those present in 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol, in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenylsulfonyl Derivatives

2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol

- Structure : Differs by replacing iodine with chlorine on the phenylsulfonyl group.

- Physicochemical Properties: Chlorine’s smaller size and higher electronegativity may enhance solubility in polar solvents compared to the iodine analog. pKa values are likely similar due to the shared sulfonamide and ethanol groups, but chlorine’s electron-withdrawing effect could slightly lower acidity .

- Safety : Safety Data Sheets (SDS) recommend standard first-aid measures for inhalation or ingestion, similar to iodine derivatives but without iodine-specific handling (e.g., radioactivity concerns) .

2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

- Structure : Bromine replaces iodine.

- Molecular Weight : ~401.27 g/mol (bromine’s atomic mass is intermediate between Cl and I) .

- Reactivity : Bromine’s moderate leaving-group ability may make this compound more reactive in nucleophilic substitution reactions than the iodine analog.

- Applications : Brominated analogs are often used as intermediates in cross-coupling reactions, whereas iodine derivatives may be preferred for radioimaging or stable heavy-atom labeling .

Key Differences in Halogen Effects

| Property | Iodo Derivative | Chloro Derivative | Bromo Derivative |

|---|---|---|---|

| Atomic Mass (g/mol) | ~127 (I) | ~35.5 (Cl) | ~80 (Br) |

| Electronegativity | 2.66 | 3.16 | 2.96 |

| Solubility (Predicted) | Lower (lipophilic) | Higher (polar) | Intermediate |

| Synthetic Utility | Radiolabeling, stability | Cost-effective synthesis | Cross-coupling reactions |

Piperazine-Ethanol Derivatives with Heterocyclic Modifications

Hydroxyzine (2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol)

- Structure : Contains a diphenylmethyl group and an extended ethoxy chain.

- Molecular Weight : 374.9 g/mol .

- Pharmacology : Approved antihistamine with anxiolytic properties. The bulky diphenylmethyl group enhances CNS penetration, unlike the sulfonyl-iodophenyl group in the target compound.

- pKa : 2.47, suggesting protonation at physiological pH, which may differ from the iodine derivative due to varying electron effects .

2-[4-[[2-(4-Methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]ethanol

Biological Activity

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 941256-92-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperazine ring, an ethanol moiety, and a sulfonyl group attached to a para-iodophenyl substituent, which may enhance its pharmacological properties.

- Molecular Formula : C₁₂H₁₇I N₂O₃S

- Molecular Weight : 396.24 g/mol

- Structural Characteristics : The presence of iodine in the phenyl group is significant as it may influence the compound's biological interactions and efficacy.

The biological activity of 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the piperazine ring enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has shown direct activity against various Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains. This suggests its potential application in treating infections caused by antibiotic-resistant bacteria.

| Activity Type | Target Organisms | Efficacy |

|---|---|---|

| Antibacterial | Gram-negative bacteria | Effective against resistant strains |

| Anti-biofilm | Gram-positive bacteria | Significant reduction in biofilm formation |

Neuropharmacological Effects

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol is also being investigated for its potential neuropharmacological effects. It is hypothesized that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol against several bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-negative and Gram-positive bacteria, with notable activity against strains resistant to conventional antibiotics.

Study 2: Binding Affinity Analysis

Molecular docking studies were conducted to explore the binding affinity of this compound to various receptors associated with neuropharmacological pathways. The findings suggested a strong interaction with acetylcholinesterase, indicating potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Prepare 0.1–50 μg/mL solutions (R > 0.995 required) .

- Precision : Intra-day and inter-day CV < 2% for spiked plasma samples .

- Recovery : Use SPE cartridges (C18) with 85–115% recovery as acceptance criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.